molecular formula C8H8ClFO B1597255 2-(2-Chloro-4-fluorophenyl)ethanol CAS No. 214262-87-0

2-(2-Chloro-4-fluorophenyl)ethanol

Cat. No. B1597255
M. Wt: 174.6 g/mol
InChI Key: YCVGKJHWBFKWKW-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8ClFO . It has a molecular weight of 174.60 g/mol . The IUPAC name for this compound is 2-chloro-1-(4-fluorophenyl)ethanol .


Molecular Structure Analysis

The InChI string for “2-(2-Chloro-4-fluorophenyl)ethanol” is InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 . The Canonical SMILES string is C1=CC(=CC=C1C(CCl)O)F .


Physical And Chemical Properties Analysis

“2-(2-Chloro-4-fluorophenyl)ethanol” has a molecular weight of 174.60 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 174.0247707 g/mol . The topological polar surface area is 20.2 Ų .

Scientific Research Applications

Electrochemical Conversion Methods

A study by Y. Ikeda (1990) explored the electrochemical conversion of 4-haloacetophenones, including 4-fluoroacetophenone, into their corresponding 1-(4-halophenyl)ethanols, achieving yields of 91-98% depending on the halogen. This method utilized a catalytic amount of Sb(III) and was conducted at a current density of -3.7 mA/cm², utilizing a lead cathode (Ikeda, 1990).

Fungicidal Applications

Research by S. Giri et al. (1981) highlighted the potential fungicidal applications of halophenoxyethanols, including 2-(4-Fluorophenoxy)ethanol. These compounds showed significant activity against fungi responsible for diseases in fish, without being lethal to the fish at the concentrations used. This indicates their potential use in aquaculture to control fungal infections (Giri, Singh, Srivastava, & Mekrani, 1981).

Biotransformation in Synthesis

A biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for pharmaceutical compounds, was described by C. Martínez et al. (2010). This enantiomerically pure compound is crucial for the synthesis of PF-2341066, a c-Met/ALK inhibitor in clinical development. The process highlights the utility of biotransformation in obtaining enantiomerically pure compounds for pharmaceutical applications (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).

Extraction from Aqueous Solutions

M. Reis et al. (2006) studied the extraction of 2-(4-hydroxyphenyl)ethanol, a compound structurally similar to 2-(2-Chloro-4-fluorophenyl)ethanol, from aqueous solutions using emulsion liquid membranes. This research could be relevant for the separation and purification of related compounds from complex mixtures (Reis, Freitas, Ferreira, & Carvalho, 2006).

Enantioselective Synthesis

Research focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate for various pharmaceutical applications. This study explored biocatalytic methods for achieving high enantioselectivity, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. The use of Daucus carota cells for the enantioselective reduction of 1-(4-fluorophenyl)ethanone is highlighted, achieving 55% yield with 98% enantiomeric excess (Source).

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGKJHWBFKWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369801
Record name 2-(2-chloro-4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)ethanol

CAS RN

214262-87-0
Record name 2-Chloro-4-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloro-4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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